molecular formula C11H20N2O3 B14017068 tert-Butyl 3-amino-4-oxoazepane-1-carboxylate

tert-Butyl 3-amino-4-oxoazepane-1-carboxylate

Cat. No.: B14017068
M. Wt: 228.29 g/mol
InChI Key: BFNKBFQHRKFBNU-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4-oxoazepane-1-carboxylate: is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-oxoazepane-1-carboxylate typically involves the reaction of tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate with sodium hydroxide in a solvent such as 1,4-dioxane . The reaction mixture is stirred at room temperature overnight to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-4-oxoazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Substitution: Formation of substituted azepane derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-oxoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

  • tert-Butyl 4-oxoazepane-1-carboxylate
  • tert-Butyl 3-oxoazepane-1-carboxylate
  • tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate

Uniqueness: tert-Butyl 3-amino-4-oxoazepane-1-carboxylate is unique due to the presence of both amino and oxo functional groups, which provide versatility in chemical reactions and potential biological activity .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 3-amino-4-oxoazepane-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8H,4-7,12H2,1-3H3

InChI Key

BFNKBFQHRKFBNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C(C1)N

Origin of Product

United States

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